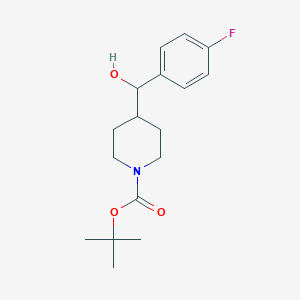

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

Description

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate (CAS: 160296-41-3, molecular formula: C₁₇H₂₄FNO₃, molecular weight: 309.38) is a piperidine-based compound featuring a tert-butyl carbamate group, a 4-fluorophenyl ring, and a hydroxymethyl substituent. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and PROTACs (proteolysis-targeting chimeras) .

Properties

IUPAC Name |

tert-butyl 4-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXBKNVHTILOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142454 | |

| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160296-41-3 | |

| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160296-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which undergoes a nucleophilic addition reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and as a building block in material science

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the fluorophenyl group can enhance binding affinity to certain protein targets, while the piperidine ring can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Amino vs. Hydroxymethyl Substituents

- tert-Butyl 4-(((4-fluorophenyl)amino)methyl)piperidine-1-carboxylate (CAS: 887582-35-6): Replacing the hydroxymethyl group with an amino linkage (-NH-) alters polarity and hydrogen-bonding capacity.

Alkyl Chain Modifications

- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: N/A): The 4-methylpentyl substituent introduces greater hydrophobicity (clogP ~4.5 vs. ~2.8 for the target compound), impacting membrane permeability. Synthesized via di-tert-butyl carbonate and Et₃N, this compound achieved 86% yield, highlighting efficient carbamate formation .

Cyclopropane and Aromatic Additions

- Synthesized via photoredox-catalyzed radical addition, this compound achieved 90% purity, whereas analogs with nitrile substituents (e.g., tert-butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate) showed lower purity (60%), suggesting sensitivity to substituent electronics .

Physicochemical Properties

NMR Spectral Data

- Target compound : Expected hydroxyl proton resonance at δ 1.5–2.5 ppm (broad) and fluorophenyl aromatic protons at δ 7.0–7.5 ppm .

- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate : Methyl protons at δ 0.8–1.0 ppm and piperidine CH₂ groups at δ 1.4–1.6 ppm .

- Nitro-substituted analogs (e.g., tert-butyl (3S,4S)-4-(4-fluorophenyl)-3-nitro-piperidine-1-carboxylate) : Nitro group protons at δ 8.0–8.5 ppm .

Molecular Weight and clogP

*clogP estimated using fragment-based methods.

Biological Activity

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate (CAS No. 160296-41-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 309.38 g/mol

- Structure : The compound features a piperidine ring, a tert-butyl ester group, and a hydroxymethyl group attached to a fluorophenyl moiety.

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzaldehyde with tert-butyl piperidine-1-carboxylate under basic conditions, such as the presence of sodium hydride or potassium carbonate. This nucleophilic addition reaction is crucial for obtaining high yields of the desired product in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in neurodegenerative diseases, specifically targeting β-secretase and acetylcholinesterase. These enzymes play critical roles in the pathogenesis of Alzheimer's disease by regulating amyloid-beta peptide aggregation and cholinergic signaling .

- Anti-inflammatory Effects : In vitro studies indicate that this compound can modulate inflammatory responses by reducing levels of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines in astrocyte cultures exposed to amyloid-beta peptides .

Case Studies

-

Neuroprotection Against Amyloid-beta :

- A study demonstrated that this compound exhibited a protective effect on astrocytes against amyloid-beta toxicity. When administered alongside amyloid-beta, it improved cell viability significantly compared to control groups, indicating its potential as a therapeutic agent in Alzheimer's disease models .

- Inhibition Studies :

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits β-secretase and acetylcholinesterase; reduces TNF-α levels |

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Structure | Similar structure but less effective in neuroprotection |

| Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | Structure | Lacks fluorine; different biological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.